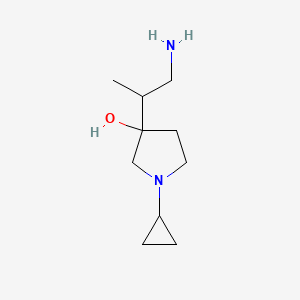
4-(3-Chloropropoxy)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloropropoxy)oxane is an organic compound with the molecular formula C8H15ClO2. It is a derivative of oxane, featuring a chloropropoxy group attached to the oxane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloropropoxy)oxane typically involves the reaction of oxane with 3-chloropropanol in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Oxane+3-ChloropropanolNaHthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high-quality production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Chloropropoxy)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or alcohols.
Reduction Reactions: Reduction can lead to the formation of dechlorinated products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 4-(3-aminopropoxy)oxane or 4-(3-thiopropoxy)oxane.
Oxidation: Formation of this compound oxide.
Reduction: Formation of 4-(3-propoxy)oxane.
Applications De Recherche Scientifique
4-(3-Chloropropoxy)oxane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Chloropropoxy)oxane involves its interaction with specific molecular targets. The chloropropoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, influencing biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Tetrahydropyran: A six-membered ring ether with similar structural features.
Oxane: The parent compound of 4-(3-Chloropropoxy)oxane.
3-Chloropropanol: A precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of the chloropropoxy group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H15ClO2 |
|---|---|
Poids moléculaire |
178.65 g/mol |
Nom IUPAC |
4-(3-chloropropoxy)oxane |
InChI |
InChI=1S/C8H15ClO2/c9-4-1-5-11-8-2-6-10-7-3-8/h8H,1-7H2 |
Clé InChI |
BNWNRAQTFLJURA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1OCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)








![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate](/img/structure/B13163486.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid](/img/structure/B13163488.png)



